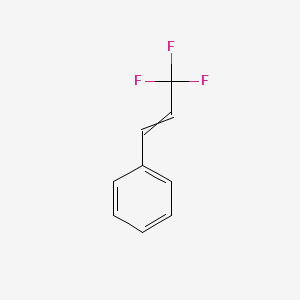

Trifluoromethylstyrene

Descripción

Contemporary Significance of Fluorinated Styrenic Monomers in Polymer Science

The incorporation of fluorine into styrenic monomers has a profound impact on the properties of the resulting polymers. Fluorinated polymers derived from styrene (B11656), such as Poly(3-Trifluoromethyl styrene), are noted for their exceptional chemical resistance, high thermal stability, and pronounced hydrophobicity. taskcm.com These characteristics stem from the strength of the carbon-fluorine bond and the low surface energy conferred by the fluorine atoms.

Research has demonstrated that polymers based on trifluoromethyl-substituted styrenes can be utilized as novel high-temperature-resistant plastics and as heat-resistant additives for other common polymers. researchgate.net The position of the trifluoromethyl group on the phenyl ring significantly influences the polymer's properties. For instance, placing the bulky CF3 group at the ortho position relative to the polymer main chain restricts segmental mobility, leading to a much higher glass transition temperature (Tg) compared to meta or para substituted analogues. researchgate.net This tailored thermal performance makes these materials highly suitable for specialized applications, such as advanced optical materials. researchgate.net

The polymerization of trifluoromethylstyrenes, often with other monomers, allows for the creation of copolymers with finely tuned properties. For example, 2-trifluoromethyl styrene (TFMSt) has been investigated as a base material for the core of graded-index polymer optical fibers, which are expected to have a high Tg of over 140°C and the low-loss properties characteristic of styrene-based fibers. elsevierpure.com While α-trifluoromethylstyrene (TFMST) does not readily undergo homopolymerization, it can be effectively copolymerized with monomers like styrene using controlled radical polymerization methods. mdpi.com This allows for the synthesis of partially fluorinated polymers where the TFMST content can be controlled to adjust thermal stability and water and oil repellency. mdpi.com

Modern polymerization techniques are central to harnessing the potential of these monomers. Reversible-deactivation radical polymerization (RDRP) methods, including nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are preferred for the controlled synthesis of fluorinated copolymers, offering versatility and milder reaction conditions compared to traditional methods. mdpi.comfluorine1.ru These techniques enable the production of copolymers with specific compositions and architectures, leading to materials designed for targeted applications, such as antibiofouling coatings derived from fluorinated styrene copolymers. nih.gov

Table 1: Properties of Polymers Derived from Trifluoromethylstyrene Monomers

| Polymer/Copolymer | Key Properties | Potential Applications |

|---|---|---|

| Poly(3-Trifluoromethyl styrene) | Exceptional chemical resistance, thermal stability, hydrophobicity, low surface energy. taskcm.com | Solvent-resistant coatings, high-performance plastics. |

| Poly(2-Trifluoromethyl styrene) | High glass transition temperature (Tg > 140°C). researchgate.netelsevierpure.com | High-temperature resistant plastics, optical materials. researchgate.netelsevierpure.com |

| Copolymers of 2-Trifluoromethyl styrene and Methyl Methacrylate (B99206) | Transparent, thermally stable, flexible films with high transmittance. researchgate.net | Novel optical materials. researchgate.net |

Overview of this compound Derivatives in Advanced Organic Synthesis

Beyond polymer science, this compound derivatives are highly valuable intermediates in advanced organic synthesis. rsc.orgrsc.org Their synthetic utility is largely due to the presence of the trifluoromethyl group, which can be strategically manipulated. These derivatives have become essential building blocks for creating a wide array of more complex fluorine-containing compounds. rsc.org

A significant area of their application involves the activation of the C-F bond within the CF3 group. rsc.orgrsc.org This allows for various transformations, including anionic S_N2'-type substitutions, cationic S_N1'-type substitutions, and defluorinative functionalizations, often facilitated by transition metals or photoredox catalysts. rsc.org For example, α-(trifluoromethyl)styrene can be used as a trapping reagent in radical cyclization reactions to produce gem-difluorovinylation products, a structural motif found in many pharmaceutical compounds. acs.org

The synthesis of this compound derivatives themselves has been a focus of extensive research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of arylboronic acids with 2-bromo-3,3,3-trifluoropropene, provide an efficient route to α-trifluoromethylstyrenes under mild conditions with tolerance for a variety of functional groups. mdpi.comrsc.org More recently, transition-metal-free protocols have been developed. One such method involves the fluoride-catalyzed arylation of α-(trifluoromethyl)styrene derivatives using silicon-protected aryl pronucleophiles, which generate a carbon nucleophile that engages in an allylic displacement to yield geminal difluoroalkenes. acs.org

The versatility of these derivatives extends to cycloaddition reactions. Transition metal-catalyzed cycloadditions involving α-trifluoromethylstyrenes have been developed to construct cycloalkanes and cycloalkenes that contain either fluoro or trifluoromethyl groups. rsc.org The trifluoromethyl group is a key feature in many drug candidates as it can enhance properties such as metabolic stability and lipophilicity, making the synthesis and further utilization of α-trifluoromethylstyrenes crucial to the field of organofluorine chemistry. rsc.org

Table 2: Synthetic Transformations of α-Trifluoromethylstyrene Derivatives

| Reaction Type | Description | Resulting Product |

|---|---|---|

| Anionic S_N2'-type Substitution | Nucleophilic attack at the vinyl position with displacement of a fluoride (B91410) ion from the CF3 group. rsc.orgrsc.org | gem-Difluoroalkenes |

| Cationic S_N1'-type Substitution | Formation of an allylic cation followed by nucleophilic attack. rsc.org | Functionalized difluoro compounds |

| Defluorinative Functionalization | C-F bond activation and subsequent reaction with various reagents, often catalyzed by transition metals or light. rsc.orgresearchgate.net | Difluoromethylated or gem-difluoroalkene derivatives. rsc.orgresearchgate.net |

| Transition Metal-Catalyzed Cycloaddition | Reaction with other unsaturated compounds to form cyclic structures. rsc.org | Cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups. rsc.org |

Scope and Research Trajectories within the this compound Chemical Space

Current and future research involving trifluoromethylstyrenes is directed along several promising trajectories, aiming to expand their synthetic utility and application in materials science. A primary focus is on the development of more sophisticated and controlled polymerization methods. fluorine1.ru The use of techniques like nitroxide-mediated polymerization (NMP) to copolymerize α-trifluoromethylstyrene with substituted styrenes is being explored to create novel copolymers with a wider range of structural variations and properties. mdpi.com

In parallel, there is significant interest in designing new catalytic systems to control the polymerization process. Rare-earth metal catalysts, for instance, have been used for the dually selective copolymerization of para-fluorostyrene and butadiene, paving a new path toward functional styrene-butadiene copolymers with highly controlled microstructures. rsc.org

The synthesis of the monomers themselves continues to be an active area of research. Efforts are focused on discovering new, efficient, and environmentally benign synthetic routes. This includes the exploration of photocatalysis and electrochemical protocols to achieve transformations that are difficult through traditional means. researchgate.net Research into the defluorinative functionalization of α-trifluoromethyl alkenes under visible light, free of metal photocatalysts, highlights a move towards more sustainable synthetic methods. researchgate.net

Another major research thrust is the detailed investigation of structure-property relationships in polymers derived from these monomers. Scientists are systematically studying how factors such as the specific isomer of this compound used (e.g., 2-TFMS vs. 3,5-BTFMS) and the copolymer composition affect the final material properties like glass transition temperature, thermal stability, and optical clarity. researchgate.net This fundamental understanding is critical for designing next-generation materials, including high-performance optical fibers and advanced engineering plastics. researchgate.netelsevierpure.com

Structure

2D Structure

Propiedades

Número CAS |

705-89-5 |

|---|---|

Fórmula molecular |

C9H7F3 |

Peso molecular |

172.15 g/mol |

Nombre IUPAC |

3,3,3-trifluoroprop-1-enylbenzene |

InChI |

InChI=1S/C9H7F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H |

Clave InChI |

HKADMMFLLPJEAG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C=CC(F)(F)F |

Origen del producto |

United States |

Synthetic Methodologies for Trifluoromethylstyrene Isomers and Derivatives

Regioselective Synthesis of α-, β-, and Phenyl-Substituted Trifluoromethylstyrenes

The precise placement of the trifluoromethyl group on the styrene (B11656) core is crucial for its subsequent use in organic synthesis. Researchers have devised numerous strategies to achieve high regioselectivity in the synthesis of these valuable building blocks.

Advanced Strategies for α-(Trifluoromethyl)styrene Construction

The construction of α-(trifluoromethyl)styrenes has been a focus of synthetic innovation, with several advanced strategies emerging. These methods often employ readily available starting materials and sophisticated catalytic systems to achieve high efficiency and functional group tolerance. rsc.orgrsc.orgnih.gov

One notable method involves the palladium-catalyzed cross-coupling of aryl halides with trifluoroacetone tosylhydrazone. rsc.org This approach provides a direct route to α-(trifluoromethyl)styrene derivatives from inexpensive and accessible trifluoroacetone. rsc.org Another effective strategy is the palladium-catalyzed Suzuki cross-coupling reaction of arylboronic acids with 2-bromo-3,3,3-trifluoropropene, which proceeds under mild conditions to afford the desired products in good yields. rsc.org

Recent advancements also include the use of (trifluoromethyl)copper complexes in coupling reactions with α-bromostyrenes. While the reaction with α-bromostyrene itself may result in modest yields, this method has proven effective for a range of substrates. rsc.org Furthermore, transition metal-free approaches have been developed, such as the fluoride-catalyzed arylation of α-(trifluoromethyl)styrene derivatives with silicon-protected aryl pronucleophiles, offering an operationally simple alternative. acs.org

Stereoselective Routes to β-(Trifluoromethyl)styrene Isomers

The stereochemistry of the double bond in β-(trifluoromethyl)styrenes is critical for their application in areas such as polymer chemistry and as precursors for complex molecules. Consequently, the development of stereoselective synthetic routes has been a significant area of research.

A key challenge in the synthesis of β-(trifluoromethyl)styrenes is controlling the E/Z stereochemistry. One approach involves the stereoselective synthesis of (E)- and (Z)-β-bromostyrenes containing a trifluoromethyldiazirine moiety. This method utilizes the stereoselective reduction of a dibromostyrene precursor to access either the (E) or (Z) isomer. nih.gov

Another strategy focuses on the stereoselective synthesis of trisubstituted (Z)-trifluoromethyl alkenes by treating allenes bearing a trifluoromethyl substituent with trifluoroacetic acid. This reaction proceeds with high stereoselectivity, providing a reliable route to the (Z)-isomer. The stereospecific synthesis of (Z)-β-fluoro-β-trifluoromethyl-α-phenylvinylstannane and its subsequent cross-coupling reactions with aryl iodides also represent a valuable method for accessing stereodefined trifluoromethylated styrenes. researchgate.net

Positional Isomerism in Phenyl-Substituted Trifluoromethylstyrenes (e.g., ortho, meta, para)

The position of the trifluoromethyl group on the phenyl ring of styrene significantly influences the electronic properties and reactivity of the molecule. Synthetic methods have been developed to selectively introduce the trifluoromethyl group at the ortho, meta, or para positions.

For instance, 2-(trifluoromethyl)styrene (B1350635) (o-TFMS), 2,5-bis(trifluoromethyl)styrene, and 3,5-bis(trifluoromethyl)styrene (B1333223) have been synthesized and utilized in polymerization studies. researchgate.netelsevierpure.com The synthesis of these monomers often involves multi-step sequences starting from the corresponding substituted toluenes or anilines. The preparation of m-trifluoromethylphenylacetonitrile, a precursor for meta-substituted trifluoromethylstyrene, has also been reported through a gas-phase reaction of m-trifluoromethyltoluene with cyanogen (B1215507) chloride. google.com Commercially available 4-(trifluoromethyl)styrene (B10332) (p-TFMS) serves as a common starting material for various chemical transformations. acs.orgsigmaaldrich.com

Transition Metal-Catalyzed Approaches in this compound Synthesis

Transition metal catalysis has revolutionized the synthesis of trifluoromethylstyrenes, offering efficient and selective routes to a wide array of derivatives. Palladium, in particular, has been extensively used, but other transition metals have also shown significant utility in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are workhorses in the synthesis of trifluoromethylstyrenes, facilitating a variety of cross-coupling reactions. rsc.orgnih.gov The Suzuki coupling, for example, has been employed for the synthesis of α-trifluoromethylstyrenes by reacting arylboronic acids with 2-bromo-3,3,3-trifluoropropene. rsc.org

Another powerful palladium-catalyzed method is the coupling of aryl halides with α-(trifluoromethyl)ethenyl boronic acid. rsc.org This reaction tolerates a wide range of functional groups, including alkyl, methoxyl, chloro, nitro, amino, and ester groups, providing α-trifluoromethylstyrene derivatives in high yields under mild conditions. rsc.org Furthermore, palladium-catalyzed carbonylative approaches have been developed for the synthesis of more complex trifluoromethylated heterocycles derived from this compound precursors. nih.govrsc.orgrsc.org The trifluoromethylation of vinyl sulfonates using a palladium catalyst system has also been reported. mit.edu

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Arylboronic acid | 2-Bromo-3,3,3-trifluoropropene | Pd catalyst | α-(Trifluoromethyl)styrene | rsc.org |

| Aryl halide | α-(Trifluoromethyl)ethenyl boronic acid | Pd catalyst | α-(Trifluoromethyl)styrene | rsc.org |

| Aryl bromide | Trifluoroacetone tosylhydrazone | Pd catalyst | α-(Trifluoromethyl)styrene | rsc.org |

| Acrylamide | 2-Bromo-3,3,3-trifluoropropene | Pd catalyst | 3-Trifluoromethyl-substituted 1,3-butadiene | nih.gov |

Utilization of Other Transition Metals for Selective Functionalization

While palladium catalysis is prevalent, other transition metals such as rhodium, copper, and nickel have also been effectively utilized for the selective functionalization and synthesis of trifluoromethylstyrenes and related compounds.

Rhodium catalysts have been employed in the addition of arylboronic esters to α-(trifluoromethyl)styrenes. rsc.org Rhodium has also been investigated for the direct, single-step synthesis of styrene from benzene (B151609) and ethylene, a process that could potentially be adapted for substituted styrenes. epa.gov More recently, rhodium-catalyzed synthesis of trifluoromethyl-containing allylic alcohols has been reported. researchgate.netnih.gov

Copper catalysis has been instrumental in the trifluoromethylation of styrenes. The use of (trifluoromethyl)copper reagents, often generated in situ, allows for the coupling with α-bromostyrenes. rsc.org Copper is also a key component in some trifluoromethylation reactions involving CF3I. wikipedia.org

Nickel catalysts have emerged as a powerful alternative to palladium in cross-coupling reactions. youtube.com They have been used for the synthesis of trifluoromethyl-substituted quinolines and in the trifluoromethylthiolation of Csp2–O bonds, showcasing their potential for constructing complex molecules containing the this compound motif. thieme.dersc.org Iron catalysts have also been explored for the borylation/β-fluorine elimination of α-(trifluoromethyl)styrenes. rsc.org

| Transition Metal | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Rhodium | Addition of arylboronic esters | α-(Trifluoromethyl)styrene | gem-Difluoroalkene | rsc.org |

| Copper | Coupling with (trifluoromethyl)copper complexes | α-Bromostyrene | α-(Trifluoromethyl)styrene | rsc.org |

| Nickel | Trifluoromethylthiolation | Aryl/vinyl triflates | Aryl/vinyl trifluoromethyl sulfides | rsc.org |

| Iron | Borylation/β-fluorine elimination | α-(Trifluoromethyl)styrene | gem-Difluoroallylboronate | rsc.org |

Radical-Mediated Synthetic Pathways to this compound Derivatives

The introduction of a trifluoromethyl group into styrene derivatives via radical-mediated pathways represents a powerful and versatile strategy in synthetic organic chemistry. These methods often utilize radical initiators or photocatalytic systems to generate the key trifluoromethyl radical (•CF₃), which then reacts with the styrene moiety.

One prominent approach involves the photocatalytic trifluoromethylation of styrenes . This method typically employs a photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light, can facilitate the generation of a trifluoromethyl radical from a suitable precursor like trifluoroiodomethane (CF₃I). scispace.comresearchgate.net The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various functional groups on the styrene backbone. scispace.com The efficiency and selectivity of this transformation can be significantly enhanced by employing continuous-flow microreactor technology, which allows for better control over reaction parameters and minimizes side reactions like product isomerization. scispace.comtue.nl

Another significant radical-mediated method is the copper-catalyzed trifluoromethylation of styrene derivatives . This approach often utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, as the trifluoromethyl source. rsc.org The reaction is typically catalyzed by a copper(I) salt and requires an oxidant, such as tert-butyl hydroperoxide, to facilitate the generation of the trifluoromethyl radical. This method provides a direct route to trifluoromethylated styrene derivatives with good stereoselectivity. rsc.org

The radical polymerization of styrene initiated by a trifluoromethyl radical source also presents a pathway to this compound-containing polymers. For instance, a perfluorinated persistent radical (PPFR) can thermally decompose to release a •CF₃ radical. nih.govresearchgate.net This radical can then initiate the polymerization of styrene, leading to polystyrene chains with trifluoromethyl end-groups. Interestingly, this process can also lead to the trifluoromethylation of the phenyl ring of the styrene monomer, which then gets incorporated into the polymer chain. nih.gov

Furthermore, radical-mediated reactions can be employed to synthesize derivatives of trifluoromethylstyrenes, such as α-CF₃-substituted ketones . A photoinduced method using styrenes and CF₃SO₂Na under an air atmosphere can produce these ketones without the need for an external photosensitizer. rsc.orgresearchgate.net In this case, the styrene double bond is cleaved, and the trifluoromethyl group is incorporated at the α-position of the resulting ketone.

The following tables summarize representative examples of these radical-mediated synthetic pathways.

| Entry | Styrene Derivative | Trifluoromethylating Reagent | Catalyst/Initiator | Conditions | Product | Yield (%) | Ref |

| 1 | Styrene | CF₃I | fac-Ir(ppy)₃ | CsOAc, DMF, visible light, 24h | (E/Z)-β-Trifluoromethylstyrene | 73 | scispace.com |

| 2 | 4-Methylstyrene | CF₃I | fac-Ir(ppy)₃ | CsOAc, DMF, visible light, 24h | (E/Z)-4-Methyl-β-trifluoromethylstyrene | 75 | scispace.com |

| 3 | 4-Chlorostyrene | CF₃SO₂Na | CuI | tBuOOtBu, DCE/H₂O, 80°C, 12h | (E)-4-Chloro-β-trifluoromethylstyrene | 85 | rsc.org |

| 4 | 4-Methoxystyrene | CF₃SO₂Na | CuI | tBuOOtBu, DCE/H₂O, 80°C, 12h | (E)-4-Methoxy-β-trifluoromethylstyrene | 78 | rsc.org |

| 5 | Styrene | PPFR | Heat | 90°C, 24h | CF₃-Polystyrene & this compound units | 70-86 | nih.gov |

Table 1: Examples of Radical-Mediated Synthesis of this compound Derivatives

| Entry | Styrene Derivative | Trifluoromethylating Reagent | Conditions | Product | Yield (%) | Ref |

| 1 | Styrene | CF₃SO₂Na | LED (380-385 nm), air, CH₃CN, rt, 24h | Acetophenone | 85 | rsc.org |

| 2 | 4-Methylstyrene | CF₃SO₂Na | LED (380-385 nm), air, CH₃CN, rt, 24h | 4'-Methylacetophenone | 82 | rsc.org |

| 3 | 4-Bromostyrene | CF₃SO₂Na | LED (380-385 nm), air, CH₃CN, rt, 24h | 4'-Bromoacetophenone | 75 | rsc.org |

Table 2: Photoinduced Synthesis of α-CF₃-Substituted Ketone Derivatives from Styrenes

Mechanistic Investigations in this compound Synthesis

The elucidation of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Several studies have delved into the mechanistic details of radical-mediated this compound synthesis.

For the copper-catalyzed trifluoromethylation using CF₃SO₂Na , mechanistic studies suggest the reaction proceeds through a radical pathway. rsc.org The proposed mechanism involves the initial generation of a trifluoromethyl radical from the reaction of CF₃SO₂Na with the copper catalyst and an oxidant. This •CF₃ radical then adds to the double bond of the styrene derivative to form a benzylic radical intermediate. Subsequent oxidation and elimination steps lead to the formation of the β-trifluoromethylstyrene product. The stereoselectivity of the reaction is determined in the elimination step. rsc.org

In photocatalytic trifluoromethylation , the mechanism is initiated by the absorption of visible light by the photocatalyst, for instance, fac-Ir(ppy)₃, which promotes it to an excited state. scispace.comresearchgate.net This excited state is a potent reducing agent and can transfer a single electron to the trifluoromethylating agent, such as CF₃I, leading to its fragmentation into a trifluoromethyl radical (•CF₃) and an iodide anion. scispace.com The •CF₃ radical then adds to the styrene. The resulting benzylic radical can be oxidized by the oxidized photocatalyst to a carbocation, which then undergoes deprotonation to yield the this compound product. scispace.com Control experiments have shown that the reaction does not proceed in the absence of light or the photocatalyst, confirming their essential roles. scispace.comresearchgate.net

The mechanism of styrene polymerization initiated by a perfluorinated persistent radical (PPFR) involves the thermal decomposition of the PPFR at elevated temperatures (above 85 °C) to release a •CF₃ radical. nih.govresearchgate.net Spectroscopic analysis, including ¹H and ¹⁹F NMR, has provided evidence for two concurrent pathways. In one pathway, the •CF₃ radical initiates the radical polymerization of styrene, resulting in polystyrene chains with a CF₃ end group. In a parallel pathway, the •CF₃ radical can directly attack the phenyl ring of the styrene monomer, leading to the formation of this compound. This trifluoromethylated monomer can then be copolymerized with styrene, as evidenced by mass spectrometry analysis of the resulting polymer, which shows fragments corresponding to both styrene and this compound units. nih.gov

In the photoinduced synthesis of α-CF₃-substituted ketones from styrenes and CF₃SO₂Na , mechanistic investigations indicate a self-sensitizing process. rsc.orgresearchgate.net It is proposed that the reaction is initiated by the formation of a small amount of the α-CF₃-ketone product, which then acts as a photosensitizer. Under UV irradiation, the ketone can promote the generation of a trifluoromethyl radical from CF₃SO₂Na. This radical then adds to the styrene double bond. The resulting radical intermediate reacts with molecular oxygen from the air, leading to a peroxide species that ultimately rearranges and cleaves to form the final ketone product. The process involves both singlet oxygen (¹O₂) and superoxide (B77818) radical anion (O₂•⁻) species. rsc.org

Polymerization Behavior of Trifluoromethylstyrene Monomers

Free Radical Polymerization Kinetics and Mechanisms

In the context of trifluoromethylstyrene, kinetic studies have focused on its copolymerization with other monomers, most notably styrene (B11656) (ST). The monomer reactivity ratios are critical parameters that describe the preference of a propagating radical to add to its own type of monomer versus the comonomer. For the radical copolymerization of styrene (M1) with α-trifluoromethylstyrene (TFMST) (M2), the reactivity ratios have been determined as r1 = 0.60 and r2 = 0.00. researchgate.net

The value of r2 = 0 is particularly telling; it indicates that a propagating chain ending in a TFMST radical cannot add another TFMST monomer. researchgate.net This confirms the inability of TFMST to homopolymerize under these conditions and dictates that in a copolymer with styrene, the TFMST units will be isolated, separated by one or more styrene units. The value of r1 < 1 suggests that a propagating styrene radical has a slight preference for adding a TFMST monomer over another styrene monomer. Despite the inability of TFMST to homopolymerize, studies have shown that radicals like the cyclohexyl radical add to the β-carbon of TFMST significantly faster (7.5 times) than they add to the β-carbon of styrene, highlighting the high reactivity of the TFMST double bond towards radical attack. researchgate.net

Controlled Radical Polymerization (CRP) of Trifluoromethylstyrenes

To overcome the limitations of conventional free radical polymerization and to synthesize well-defined copolymers with controlled molecular weight, low dispersity, and specific architectures, controlled radical polymerization (CRP) techniques have been employed. acs.orgsigmaaldrich.com These methods, also known as reversible-deactivation radical polymerization (RDRP), introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for more uniform chain growth. sigmaaldrich.comswaminathansivaram.in For trifluoromethylstyrenes, several CRP methods have been investigated, primarily for copolymerization with styrene, including Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Iodine Transfer Polymerization (ITP). nih.gov

Nitroxide-mediated polymerization (NMP) is a CRP technique that uses a stable nitroxide radical to reversibly cap the growing polymer chain end, controlling the concentration of active radicals. wikipedia.org This method has been effectively applied to the copolymerization of α-trifluoromethylstyrene (TFMST) with styrene (ST). nih.govmdpi.comnih.gov Through NMP, it is possible to produce partially fluorinated polymers where the trifluoromethyl groups are located in the main chain. nih.govcncb.ac.cn

A key advantage of using NMP is the ability to control the amount of TFMST incorporated into the copolymer by adjusting the initial monomer feed ratio. nih.govcncb.ac.cnnih.gov Research has demonstrated that the TFMST content in the final copolymer can be systematically varied between 10% and 40%. nih.govmdpi.com However, as the proportion of TFMST in the feed increases, a decrease in polymerization yield and an increase in dispersity are observed. mdpi.com This is attributed to the fact that styrene is consumed preferentially, causing the relative concentration of TFMST in the monomer mixture to increase as the reaction progresses, which slows down the polymerization rate. mdpi.com

Table 1: NMP Copolymerization of Styrene (ST) and α-Trifluoromethylstyrene (TFMST) Data sourced from research on nitroxide-mediated polymerization of TFMST and ST. mdpi.com

| Entry | ST:TFMST Ratio (Feed) | Yield (%) | Mn (g/mol) | Đ (Mw/Mn) | TFMST in Copolymer (%) |

|---|---|---|---|---|---|

| 1 | 100:0 | 65 | 8300 | 1.07 | 0 |

| 2 | 90:10 | 51 | 6800 | 1.13 | 10 |

| 3 | 81:19 | 45 | 6000 | 1.20 | 18 |

| 4 | 68:32 | 34 | 4800 | 1.25 | 28 |

| 5 | 50:50 | 25 | 3500 | 1.30 | 39 |

| 6 | 0:100 | 0 | - | - | - |

Atom transfer radical polymerization (ATRP) is a versatile CRP method that employs a transition metal complex (typically copper) as a catalyst to reversibly activate and deactivate the polymer chain through a halogen atom transfer process. wikipedia.orgcmu.edu This technique is known for its ability to produce well-defined polymers from a wide variety of monomers. wikipedia.org

The application of ATRP to the copolymerization of trifluoromethylstyrenes has been explored. nih.gov However, the successful implementation of ATRP can be challenging for certain monomers. The process requires a delicate balance between the rates of activation and deactivation to maintain a low concentration of propagating radicals and prevent termination reactions. cmu.edu For some complex styrenic monomers, ATRP can be hindered by side reactions. For example, in the polymerization of other functional styrenes, issues such as the reaction of the dormant, halogen-capped chain ends with nucleophilic groups present in the monomer or solvent have been reported, leading to a loss of control over the polymerization. rsc.org While specific challenges for TFMST are not extensively detailed, the literature suggests that NMP and RAFT have been more commonly reported for this monomer system. nih.gov

Reversible addition-fragmentation chain transfer (RAFT) polymerization is a highly versatile CRP technique that can be applied to a broad range of monomers under various reaction conditions. wikipedia.orgsigmaaldrich.com The control mechanism in RAFT relies on a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which mediates the polymerization via a degenerative chain transfer process. wikipedia.org

RAFT has been attempted for the copolymerization of α-trifluoromethylstyrene (TFMST) and styrene. nih.gov In one study, the polymerization was conducted at 75°C using 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) as the CTA and AIBN as the initiator. nih.gov The results indicated that while polymerization occurred, it was not highly efficient. After 48 hours, a copolymer with a relatively low number-average molecular weight (Mn) of 2200 was obtained. nih.gov Extending the reaction time to 96 hours only increased the Mn to 4500, and the yield remained low. nih.gov These findings suggest that while RAFT can be used, further optimization of the RAFT agent, initiator, and reaction conditions is necessary to achieve better control and higher molecular weight copolymers containing TFMST.

Table 2: RAFT Copolymerization of Styrene and α-Trifluoromethylstyrene (TFMST) Data from an exploratory RAFT polymerization study. nih.gov

| RAFT Agent | Initiator | Time (h) | Mn (g/mol) | Yield |

|---|---|---|---|---|

| 2-cyano-2-propyl dodecyl trithiocarbonate | AIBN | 48 | 2200 | Low |

| 2-cyano-2-propyl dodecyl trithiocarbonate | AIBN | 96 | 4500 | Low |

Iodine transfer polymerization (ITP) is one of the earliest forms of controlled radical polymerization and utilizes an iodo-compound as a chain transfer agent (CTA) to mediate the reaction. tudelft.nl This technique has seen renewed interest and has been successfully applied to the controlled copolymerization of α-trifluoromethylstyrene (TFMST) with styrene. acs.org

In these polymerizations, a perfluoroalkyl iodide, such as 1-iodoperfluorohexane, serves as the CTA. acs.org The resulting copolymers show a satisfactory incorporation of TFMST, typically between 9-16 mol%, which closely mirrors the monomer ratio in the feed. acs.org The kinetics of the degenerative transfer process have been assessed, yielding an exchange constant (Cex) of approximately 1.8 at 70°C. acs.org

A notable outcome of using ITP is the significant improvement in the thermal properties of the resulting copolymers compared to polystyrene. The incorporation of even a small amount of TFMST (<10 mol%) can raise the glass transition temperature (Tg) to as high as 117°C. acs.org Furthermore, the poly(TFMST-co-ST) copolymers exhibit enhanced thermal stability, with a 10% weight loss occurring at 351°C, demonstrating the positive impact of the trifluoromethyl groups. acs.org

Table 3: Properties of Poly(TFMST-co-ST) Copolymers via Iodine Transfer Polymerization Data derived from research on ITP of fluorinated α-methylstyrenes with styrene. acs.org

| TFMST in Feed (mol %) | TFMST in Copolymer (mol %) | Tg (°C) | Temperature at 10% Weight Loss (°C) |

|---|---|---|---|

| ~10-15 | ~9-16 | up to 117 | 351 |

Influence of Trifluoromethyl Substitution on Polymerization Reactivity

The introduction of a trifluoromethyl (–CF3) group to the styrene monomer has a profound and position-dependent impact on its polymerization reactivity. The location of this strongly electron-withdrawing and bulky group, whether on the phenyl ring or at the α-position of the vinyl group, dictates the monomer's ability to polymerize and its behavior in copolymerization systems.

Substitution on the Phenyl Ring

When the trifluoromethyl group is substituted onto the phenyl ring, the resulting monomers generally exhibit enhanced reactivity in free-radical polymerization compared to unsubstituted styrene. Research involving various trifluoromethyl-substituted styrenes has demonstrated that these monomers readily polymerize. researchgate.net

A study measuring the polymerization rates of several fluorinated styrenes in solution found a clear trend. The polymerization rate of styrenes with CF3 groups on the phenyl ring was higher than that of standard styrene (St). The specific rates were influenced by the number and position of the CF3 groups. For instance, the polymerization rate for 2-trifluoromethylstyrene (2TFMS) was found to be greater than that of styrene. The introduction of a second CF3 group, as in 2,5-bis(trifluoromethyl)styrene (25BTFMS) and 3,5-bis(trifluoromethyl)styrene (B1333223) (35BTFMS), further increased the polymerization rate. researchgate.net

The observed order of polymerization rates for a selection of fluorinated and non-fluorinated styrenes is detailed in the table below.

| Monomer | Relative Polymerization Rate |

|---|---|

| Styrene (St) | Lowest |

| 2-Trifluoromethylstyrene (2TFMS) | Higher than St |

| Pentafluorostyrene (PFS) | Higher than 2TFMS |

| 2,5-Bis(trifluoromethyl)styrene (25BTFMS) | Higher than PFS |

| 3,5-Bis(trifluoromethyl)styrene (35BTFMS) | Higher than 25BTFMS |

| 4-Trifluoromethyl-tetrafluorostyrene (TFMTFS) | Highest |

Table 1: Order of polymerization rates for various substituted styrenes. Data sourced from reference researchgate.net.

Substitution at the α-Position

In stark contrast to substitution on the phenyl ring, placing a trifluoromethyl group at the α-position of the vinyl group completely inhibits homopolymerization through radical pathways. researchgate.netmdpi.com It has been consistently reported that α-trifluoromethylstyrene (TFMST) does not undergo radical homopolymerization, a phenomenon attributed to the steric hindrance and strong electron-withdrawing nature of the α-CF3 group. researchgate.netmdpi.comibm.com

While TFMST cannot form a homopolymer, it can be incorporated into copolymers with other monomers, such as styrene (ST). The polymerization behavior in this case is described by monomer reactivity ratios (r), which quantify the tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer.

For the radical copolymerization of styrene (M1) and α-trifluoromethylstyrene (M2), the reactivity ratios have been determined as follows:

| Monomer Reactivity Ratio | Value | Implication |

|---|---|---|

| rST (r1) | 0.60 - 0.64 | A growing chain ending in styrene can add either another styrene or a TFMST monomer. |

| rTFMST (r2) | 0.00 | A growing chain ending in TFMST cannot add another TFMST monomer. |

Table 2: Monomer reactivity ratios for the copolymerization of Styrene (ST) and α-Trifluoromethylstyrene (TFMST) at 60-70 °C. Data sourced from references mdpi.comnih.gov.

The reactivity of TFMST has also been characterized using the Alfrey-Price Q-e scheme, which assigns a resonance stabilization factor (Q) and a polarity factor (e) to monomers. For α-trifluoromethylstyrene, the reported values are Q = 0.43 and e = 0.90. researchgate.netibm.com The relatively high 'e' value reflects the electron-withdrawing nature of the CF3 group, which makes the vinyl group electron-poor.

Copolymerization and Terpolymerization of Trifluoromethylstyrene

Reactivity Ratios and Monomer Sequence Distribution in Copolymerization Systems

The structure and properties of a copolymer are heavily dependent on the arrangement of its constituent monomer units along the polymer chain. researchgate.netfiveable.me This arrangement, or monomer sequence distribution, is governed by the reactivity ratios of the comonomers. fiveable.memdpi.com The reactivity ratios, denoted as r₁ and r₂, represent the tendency of a growing polymer chain ending in one type of monomer to add the same type of monomer (homopropagation) versus the other monomer (crosspropagation). uc.edu

The product of the reactivity ratios (r₁r₂) provides insight into the resulting copolymer structure:

r₁r₂ ≈ 1: The copolymer has a random distribution of monomer units. uc.edu

r₁r₂ ≈ 0: The monomers tend to add in an alternating fashion. uc.edu

r₁ > 1 and r₂ < 1: The copolymer will be enriched in monomer 1 relative to the feed composition. fiveable.me

Understanding these parameters is crucial for predicting and controlling the final properties of trifluoromethylstyrene-containing copolymers. nih.gov

The copolymerization of α-trifluoromethylstyrene (TFMST) with styrene (B11656) (ST) has been a subject of detailed kinetic studies. A significant finding is that TFMST does not readily homopolymerize due to the bulky, electron-withdrawing trifluoromethyl group at the α-position, but it can be incorporated into copolymers with styrene. mdpi.comnih.gov

Research into the conventional radical copolymerization of TFMST (M₁) with ST (M₂) has determined the reactivity ratios using the extended Kelen–Tüdős linear method. rsc.org The results show that TFMST is considerably less reactive than styrene. rsc.org For instance, at 70 °C, the reactivity ratios were found to be r_TFMST = 0.00 and r_ST = 0.64 ± 0.01. rsc.org Similarly, another study reported values of r_TFMST = 0.00 and r_ST = 0.60. mdpi.com These values indicate that a growing polymer chain ending in a TFMST radical will preferentially add a styrene monomer over another TFMST monomer, and a chain ending in a styrene radical also prefers to add styrene, though the tendency is not absolute. This leads to copolymers where TFMST units are isolated by sequences of styrene units.

Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), have been successfully applied to the copolymerization of TFMST and ST. mdpi.com This method allows for the synthesis of copolymers with controlled molecular weights and low dispersity. mdpi.com By adjusting the initial monomer feed ratio, the TFMST content in the resulting copolymer can be controlled, typically ranging from 10% to 40%. mdpi.com When equimolar amounts of ST and TFMST are used in the feed, the resulting copolymer has an approximate 2:1 ratio of ST to TFMST units. mdpi.com

The copolymerization of TFMST has also been explored with substituted styrenes. For example, copolymers with p-methoxystyrene and p-trifluoromethylstyrene have been synthesized, expanding the structural variations of these fluorinated polymers. mdpi.com

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Temperature (°C) | Polymerization Method | Reference |

|---|---|---|---|---|---|---|

| α-Trifluoromethylstyrene (TFMST) | Styrene (ST) | 0.00 | 0.64 ± 0.01 | 70 | Conventional Radical | rsc.org |

| α-Trifluoromethylstyrene (TFMST) | Styrene (ST) | 0.00 | 0.60 | N/A | Radical | mdpi.com |

| α-Fluoromethylstyrene (FMST) | Styrene (ST) | 0.08 ± 0.02 | 0.72 ± 0.04 | 70 | Conventional Radical | rsc.org |

Trifluoromethylstyrenes have been successfully copolymerized with methacrylate-based monomers to create materials with desirable optical and thermal properties. researchgate.net For instance, copolymers of 2-trifluoromethylstyrene (2TFMS) with methyl methacrylate (B99206) (MMA) and 2,5-bis(trifluoromethyl)styrene (25BTFMS) with trifluoroethyl methacrylate (TFEMA) have been prepared. researchgate.net

These copolymers are noted for being transparent and thermally stable, with glass transition temperatures (Tgs) ranging from 120–145 °C. researchgate.net The resulting copolymer films are flexible and maintain high optical transmittance, similar to the homopolymers of MMA and TFEMA, suggesting their potential use as novel optical materials. researchgate.netelsevierpure.com The incorporation of the trifluoromethyl-substituted styrene monomers can significantly increase the glass transition temperature of the resulting copolymer compared to the methacrylate homopolymer. researchgate.net

Impact of Trifluoromethyl Group on Copolymerization Kinetics

The presence of the trifluoromethyl (CF₃) group at the α-position of the styrene monomer has a profound impact on polymerization kinetics. This group is both bulky and strongly electron-withdrawing, which hinders the polymerization process. mdpi.comumass.edu The steric hindrance makes it difficult for the monomer to add to a growing polymer chain, which is the primary reason that α-trifluoromethylstyrene (TFMST) does not undergo homopolymerization under typical radical conditions. mdpi.comnih.gov

Despite the retarding effect, the CF₃ group provides benefits. Replacing the tertiary hydrogen on the polymer backbone with a trifluoromethyl group enhances the chemical resistance of the resulting polymer. mdpi.com

Design and Synthesis of Advanced Copolymer Architectures

The development of controlled radical polymerization techniques has opened pathways to designing and synthesizing advanced copolymer architectures that incorporate this compound. mdpi.comumass.edu These architectures, such as block copolymers, allow for the creation of materials where distinct polymer segments confer different properties.

Nitroxide-mediated polymerization (NMP) has been demonstrated as an effective method for the controlled copolymerization of TFMST and styrene, yielding copolymers with low dispersity. mdpi.comnih.gov This control is a prerequisite for synthesizing more complex structures like block copolymers. For example, a well-defined poly(styrene-co-α-trifluoromethylstyrene) random copolymer could be synthesized first and then used as a macroinitiator to grow a second block of a different polymer, resulting in a diblock copolymer. The synthesis of ABA-type triblock copolymers can be achieved through methods like sequential monomer addition or by using a bifunctional initiator that allows for bidirectional chain growth. nih.gov

While specific examples of complex architectures like star or graft copolymers containing TFMST are not widely reported, the principles of controlled polymerization suggest their feasibility. The ability to control the incorporation of TFMST allows for the precise placement of fluorinated segments within a larger polymer structure, enabling the rational design of materials with tailored surface properties, thermal stability, and self-assembly behavior. mdpi.comumass.edu

Multi-Monomer Systems: Terpolymerization Incorporating Trifluoromethylstyrenes

Terpolymerization, the polymerization of three distinct monomers, offers a route to even more sophisticated materials by combining the properties of multiple components. Research has been conducted on the conventional bulk radical terpolymerization of α-trifluoromethylstyrene (TFMST), α-fluoromethylstyrene (FMST), and styrene (ST), initiated by α,α′-azobis(isobutyronitrile) (AIBN). rsc.org

In these terpolymer systems, all three monomers were successfully incorporated into the final polymer chains. rsc.org Characterization using NMR spectroscopy confirmed the composition of the resulting poly(TFMST-ter-ST-ter-FMST) terpolymers. rsc.org Interestingly, the retarding effect on the polymerization rate, which is significant in the copolymerization of TFMST or FMST with styrene, was less pronounced in the terpolymerization. rsc.org This suggests the occurrence of a termonomer-induced copolymerization, where the presence of the third monomer mitigates the kinetic hindrance. rsc.org

The thermal properties of these terpolymers were also investigated. The incorporation of the fluorinated monomers (TFMST and FMST) into the polystyrene structure led to an increase in the glass transition temperature and slightly improved thermal stability compared to pure polystyrene. rsc.org

Computational and Theoretical Insights into Trifluoromethylstyrene Chemistry

Quantum-Chemical Investigations of Trifluoromethylstyrene Molecular Structure

Quantum-chemical calculations are instrumental in elucidating the intrinsic properties of molecules. mdpi.comnih.gov For trifluoromethylstyrenes, these methods have provided a detailed picture of their geometry, electronic landscape, and the influence of the CF₃ substituent.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure of molecules like trifluoromethylstyrenes. wikipedia.orgmpg.de DFT calculations enable the optimization of molecular geometries and the determination of various electronic properties. youtube.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. The distribution of electron density and the molecular electrostatic potential (MEP) map, also obtainable from DFT, highlight the electron-rich and electron-poor regions of the molecule, which is fundamental for predicting sites of electrophilic and nucleophilic attack. rasayanjournal.co.in

Table 1: Calculated Electronic Properties of this compound Isomers This table is representative of typical data obtained from DFT calculations and is based on findings for trifluoromethylstyrenes. fluorine1.ru

| Compound | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 2-(Trifluoromethyl)styrene (B1350635) | -585.8 | -6.5 | -0.8 | 5.7 |

| 3-(Trifluoromethyl)styrene | -585.8 | -6.6 | -0.9 | 5.7 |

| 4-(Trifluoromethyl)styrene (B10332) | -585.8 | -6.7 | -0.9 | 5.8 |

Theoretical Acidity and Electronic Effects of Trifluoromethyl Substitution

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property significantly influences the electronic character of the styrene (B11656) system. Theoretical calculations can quantify this effect on the acidity of the molecule.

Quantum-chemical calculations have been used to theoretically estimate the acidity (pKa) of this compound isomers. fluorine1.ru By calculating the maximum charge on a hydrogen atom (q_max^(H+)), the pKa can be estimated. For 2-, 3-, and 4-trifluoromethylstyrene, the pKa values were determined to be in the range of 30–32. fluorine1.ru This classifies them as very weak H-acids (pKa > 14), and interestingly, the position of the trifluoromethyl group on the benzene (B151609) ring did not significantly impact the calculated acidic strength. fluorine1.ru

The strong inductive effect of the CF₃ group withdraws electron density from the phenyl ring and the vinyl group, which can deactivate the aromatic ring towards electrophilic substitution and influence the reactivity of the double bond. acs.org This deactivation is a key consideration in predicting the chemical behavior of trifluoromethylstyrenes in various reactions.

Mechanistic Elucidation of Reactions Involving this compound via Computational Methods

Computational methods are invaluable for unraveling complex reaction mechanisms, allowing for the study of transient species like transition states and intermediates that are challenging to observe experimentally. nih.gov

C-F Bond Activation and Functionalization Pathways

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. rsc.org Trifluoromethyl-containing compounds, including this compound, are potential starting materials for synthesizing diverse fluorinated compounds through selective C-F bond activation. rsc.org Computational studies, often employing DFT, can model the high energy barriers associated with C-F bond cleavage and explore potential catalytic pathways to overcome them. nih.govnih.gov These studies can provide critical insights into the energetics and atomic-level interactions of these processes, aiding in the rational design of catalysts for C-F functionalization. nih.govnih.gov While direct computational studies on C-F activation of this compound itself are specific, the principles derived from studies on trifluoromethylarenes and other similar compounds are highly applicable. baranlab.org

Analysis of Nucleophilic Additions and Competitive Pathways

The electron-withdrawing nature of the CF₃ group makes the vinyl group of this compound more susceptible to nucleophilic attack compared to unsubstituted styrene. Computational methods can be used to analyze the potential energy surface of nucleophilic addition reactions. sciforum.net These analyses can help predict the regioselectivity and stereoselectivity of such additions.

DFT calculations can model the entire reaction pathway, including the formation of initial complexes, transition states, and final products. sciforum.net By comparing the activation energies of different possible pathways, the most likely reaction outcome can be predicted. For instance, in reactions with unsymmetrical nucleophiles, calculations can determine whether the addition will occur at the α- or β-carbon of the vinyl group. Furthermore, competitive pathways, such as side reactions or rearrangements, can also be modeled to provide a more complete picture of the reaction landscape.

Vinylic C-H Activation Mechanisms and Transition State Analysis

The functionalization of C-H bonds is a powerful strategy in organic synthesis. princeton.edu In this compound, the vinylic C-H bonds are potential sites for such reactions. DFT calculations have been instrumental in understanding the mechanisms of transition-metal-catalyzed C-H activation. researchgate.netdntb.gov.uanih.gov

Computational studies can elucidate the role of the catalyst, the nature of the active species, and the geometry of the transition states. For example, in a palladium-catalyzed reaction, DFT can help distinguish between different proposed mechanisms, such as concerted metalation-deprotonation or oxidative addition. rsc.orgmdpi.com The analysis of the transition state structure provides crucial information about the key interactions that stabilize it and determine the reaction's feasibility and selectivity. By calculating the activation barriers for the activation of different C-H bonds within the molecule, the regioselectivity of the functionalization can be predicted. researchgate.net

Cycloaddition Reaction Mechanisms

Computational and theoretical chemistry provide powerful tools for elucidating the complex mechanisms of cycloaddition reactions involving trifluoromethylated compounds. Methods like Density Functional Theory (DFT) are instrumental in analyzing potential energy surfaces, characterizing transition states, and understanding the factors that govern reactivity and selectivity. researchgate.netresearchgate.net These computational approaches allow researchers to explore different mechanistic pathways, such as concerted or stepwise processes, and to rationalize experimental observations. researchgate.netresearchgate.net

A combined computational and experimental study on the [5+2] cycloaddition of 2-trifluoromethylated oxidopyrylium species utilized DFT calculations to analyze the reactivity and selectivity of the reaction. nih.gov This research, while not directly involving this compound, highlights the typical application of computational methods to understand how the potent electron-withdrawing nature of the trifluoromethyl group influences the cycloaddition process. nih.gov The calculations can reveal the electronic structure of the reactants and transition states, explaining the observed regioselectivity and stereoselectivity. nih.gov

Similarly, theoretical studies on [3+2] cycloaddition reactions, for instance between trifluoroacetonitrile (B1584977) (a CF3-containing dipolarophile) and nitrilimines, have been conducted using Molecular Electron Density Theory (MEDT). nih.gov Such studies investigate the electrophilic and nucleophilic properties of the reactants to determine the preferred reaction pathways and predict the most likely isomeric products, which are then compared with experimental results. nih.gov The insights gained from the computational analysis of various trifluoromethylated molecules undergoing cycloadditions provide a foundational understanding that can be extended to the behavior of trifluoromethylstyrenes in similar reactions.

| Reaction Type | Trifluoromethylated Reactant | Computational Method | Key Insights |

|---|---|---|---|

| [5+2] Cycloaddition | 2-Trifluoromethylated Oxidopyrylium | Density Functional Theory (DFT) | Analyzed reactivity and selectivity, providing insight into the formation of 1-(trifluoromethyl)-8-oxabicyclo[3.2.1]oct-3-en-2-one derivatives. nih.gov |

| [3+2] Cycloaddition | Trifluoroacetonitrile (TFAN) | Molecular Electron Density Theory (MEDT) | Examined electrophilic/nucleophilic properties to determine preferred reaction pathways and product isomers in the formation of 1,2,4-triazoles. nih.gov |

| [2π + 2π] Dearomative Cycloaddition | p-Trifluoromethylstyrene | Data-Driven Screening & DFT | Successfully participated as an alkene component in energy transfer-catalyzed cycloadditions with oxazoles, demonstrating broad alkene scope. acs.org |

Machine Learning Applications in Predicting this compound Reactivity

Machine learning (ML) has emerged as a transformative tool in chemical research, capable of predicting reaction outcomes, identifying patterns in large datasets, and accelerating the discovery of new transformations. numberanalytics.comchemrxiv.org By training algorithms on existing reaction data, ML models can predict properties like reaction yields and selectivity, guiding experimental design and optimization. numberanalytics.comyoutube.com Various ML algorithms, including neural networks, random forests, and Gaussian processes, are employed to decipher complex relationships between molecular features and chemical reactivity. youtube.comnih.gov

A significant application of these data-driven strategies was demonstrated in the discovery of energy transfer-catalyzed dearomative cycloadditions. acs.org In this research, a three-layer screening strategy was developed that successfully identified p-trifluoromethylstyrene as a viable substrate for cycloaddition with 2,5-diphenyloxazole (B146863). acs.org This approach integrates computational prediction with experimental validation, streamlining the discovery process. acs.org

The three-layer screening approach consists of:

In Silico Substrate Mapping: An ML-based platform was used to predict the excited-state properties, such as triplet energy and spin density, for a virtual library of molecules. This initial computational screening helps identify promising candidates by understanding structure-property relationships without the need for initial experiments. acs.org

Mechanism-Based Luminescence Quenching: The insights from the in silico mapping are then validated through mechanism-based screening, which narrows down the most promising candidates for reaction discovery. acs.org

Reaction-Based Screening: The final layer involves experimental testing of the candidates identified in the previous layers to discover new reactivity. acs.org

This synergistic strategy showcases the power of machine learning to navigate complex reactivity landscapes and accelerate the identification of successful reaction components, such as this compound, for novel cycloadditions. acs.org The ability of ML to predict reactivity based on molecular structure is a significant step forward in designing and optimizing chemical reactions. oaepublish.com

| Screening Layer | Description | Role of Machine Learning |

|---|---|---|

| 1. In Silico Substrate Mapping | Screening of a virtual library of compounds to understand structure-property relationships. acs.org | An ML-based platform predicts excited-state properties (e.g., triplet energy, spin density) to guide substrate selection. acs.org |

| 2. Luminescence Quenching | Mechanism-based experimental validation of candidates identified from the in silico screening. acs.org | Not directly involved, but guided by the outputs of the ML-driven first layer. |

| 3. Reaction-Based Screening | Final experimental campaign to test the most promising candidates and discover new transformations. acs.org | Not directly involved, but the efficiency of this stage is greatly enhanced by the ML-guided pre-screening. |

Advanced Polymeric Materials Derived from Trifluoromethylstyrene

Design Principles for High-Performance Fluorinated Styrene-Based Polymers

The design of high-performance fluorinated styrene-based polymers hinges on several key principles aimed at optimizing their physical and chemical properties. A primary strategy involves the controlled incorporation of fluorine atoms, often via trifluoromethyl groups, into the polymer structure. This fluorination can be achieved on the conjugated backbone or the side chains of the polymer. rsc.org The introduction of these groups is known to enhance critical attributes such as thermal stability, chemical resistance, and specific optical properties. sci-hub.senih.gov

A crucial design consideration is the strategic placement of the trifluoromethyl (-CF3) group on the styrene (B11656) monomer. For instance, substituting the -CF3 group at the ortho position of the polystyrene ring has been shown to significantly increase the glass transition temperature (Tg) compared to substitutions at the meta or para positions. researchgate.net This is attributed to the steric hindrance imposed by the bulky -CF3 group near the polymer main chain, which restricts segmental mobility. researchgate.net

Furthermore, the development of copolymers offers another avenue for tailoring polymer properties. By copolymerizing trifluoromethylstyrene with other monomers, such as methyl methacrylate (B99206) (MMA) or 2,2,2-trifluoroethyl methacrylate (TFEMA), it is possible to create materials with a desirable balance of properties, including high Tg, transparency, and flexibility. researchgate.netresearchgate.net The ratio of the comonomers can be precisely controlled to fine-tune the final characteristics of the polymer. sci-hub.se For example, the synthesis of block copolymers with styrene allows for the creation of materials with distinct phases and surface properties. dtu.dk

Role of Trifluoromethyl Groups in Tailoring Polymer Properties

The trifluoromethyl (-CF3) group plays a pivotal role in defining the performance characteristics of fluorinated styrene-based polymers. Its strong electronegativity and bulky nature are key to influencing the material's thermal and mechanical behavior. rsc.org

Influence on Glass Transition Temperature in Polymer Networks

The glass transition temperature (Tg) is a critical parameter for polymers, particularly in applications requiring dimensional stability at elevated temperatures. The incorporation of trifluoromethyl groups into styrene-based polymers has a pronounced effect on their Tg.

The position of the -CF3 group on the styrene ring is a significant factor. Research has demonstrated that poly(2-trifluoromethylstyrene) exhibits a considerably higher Tg (175 °C) compared to its meta- and para-substituted counterparts, which have Tgs of 63 °C and 101 °C, respectively. researchgate.net This increase is attributed to the steric hindrance from the ortho-substituted -CF3 group, which restricts the rotational motion of the polymer backbone, thus requiring more thermal energy for the transition from a glassy to a rubbery state. researchgate.net

Copolymerization of this compound with other monomers also influences the Tg of the resulting polymer network. For instance, copolymers of 2-(trifluoromethyl)styrene (B1350635) (2TFMS) with methyl methacrylate (MMA) and 2,5-bis(trifluoromethyl)styrene (25BTFMS) with trifluoroethyl methacrylate (TFEMA) have been shown to exhibit Tgs in the range of 120–145 °C. researchgate.net Generally, an increase in crosslink density within a polymer network leads to a higher Tg. utwente.nlresearchgate.net This is because a more densely crosslinked structure has less free volume and restricted chain mobility, requiring higher temperatures to induce the glass transition. utwente.nl

Table 1: Glass Transition Temperatures (Tg) of Trifluoromethyl-Substituted Polystyrenes

| Polymer | Glass Transition Temperature (Tg) (°C) |

| Poly(2-trifluoromethylstyrene) | 175 |

| Poly(3-trifluoromethylstyrene) | 63 |

| Poly(4-trifluoromethylstyrene) | 101 |

| Copolymers of 2TFMS with MMA | 120-145 |

| Copolymers of 25BTFMS with TFEMA | 120-145 |

Data sourced from research findings on trifluoromethyl substituted styrenes. researchgate.netresearchgate.net

Enhancement of Thermal Stability in Polymeric Systems

The introduction of fluorine atoms into a polymer backbone generally enhances its thermal stability. nih.gov This is due to the high bond energy of the C-F bond. Fluorinated polymers, including those derived from this compound, exhibit improved resistance to thermal degradation compared to their non-fluorinated analogs. nih.govresearchgate.net

Studies have shown that fluorinated styrene polymers are thermally stable and can be suitable for applications requiring high-temperature resistance. researchgate.net For example, copolymers of 2-trifluoromethylstyrene and 2,5-bis(trifluoromethyl)styrene with various methacrylates have been found to be thermally stable. researchgate.net The mechanisms behind this enhancement include the formation of a protective barrier, restricted molecular motion, and radical trapping. researchgate.net The presence of nanoparticles as fillers can further enhance the thermal stability of polymer composites. researchgate.netresearchgate.net

Applications in Optical Materials Science

The unique optical properties of polymers derived from this compound make them highly valuable in the field of optical materials science. Their transparency and low optical loss characteristics are particularly noteworthy.

Development of Transparent Polymeric Systems

Polymers based on this compound are known for their high transparency. researchgate.netresearchgate.net This clarity is a crucial requirement for many optical applications, such as lenses and optical fibers. specialchem.com The amorphous nature of these polymers contributes to their transparency by minimizing light scattering that would otherwise occur at the boundaries of crystalline regions. specialchem.com

Copolymers of this compound with monomers like methyl methacrylate (MMA) and trifluoroethyl methacrylate (TFEMA) yield materials that are not only transparent but also flexible. researchgate.net The high transmittance of these copolymer films makes them suitable for use as novel optical materials. researchgate.net The development of nano-hybrid transparent polymer films, for instance by reinforcing fluorinated polyimides with inorganic precursors, has also been explored to create materials with enhanced mechanical and optical properties. researchgate.net

Engineering for Low-Loss Optical Fibers

A significant application of this compound-based polymers is in the fabrication of low-loss polymer optical fibers (POFs). The presence of C-F bonds instead of C-H bonds is advantageous because C-H bonds have vibrational overtones in the near-infrared region, which is a primary cause of optical loss in conventional polymer optical fibers.

Research has focused on developing graded-index (GI) POFs using this compound-based polymers as the core material. elsevierpure.comresearchgate.net These fibers are expected to exhibit low-loss properties characteristic of styrene-based fibers, combined with a high glass transition temperature of over 140 °C. elsevierpure.comresearchgate.net Copolymers of 2-(trifluoromethyl)styrene with methyl methacrylate have been investigated as both core and cladding materials for these high-Tg, low-loss optical fibers. elsevierpure.com The goal is to achieve ultra-low-loss fibers, with attenuation potentially as low as 0.148 dB/km at 1550 nm, by minimizing factors like Rayleigh scattering. youtube.comresearchgate.netsumitomoelectric.com The engineering of the fiber's refractive index profile is also critical for achieving high bandwidth. researchgate.net

Integration into Organic Electronic Devices

Polymers derived from this compound are finding increasing application in the field of organic electronics due to their unique electronic properties, which are largely imparted by the strongly electron-withdrawing trifluoromethyl (-CF3) group.

Utilization as Dielectric Materials in Organic Field-Effect Transistors (OFETs)

The performance and stability of organic field-effect transistors (OFETs), a key component in flexible and low-cost electronics, are critically dependent on the properties of the gate dielectric material. frontiersin.orgwikipedia.org An ideal dielectric should exhibit high dielectric strength, low leakage current, and good processability, and create a smooth, defect-free interface with the organic semiconductor layer. researchgate.net Polymers containing this compound units are excellent candidates for this role.

The incorporation of fluorine atoms into the polymer structure, such as in poly(4-fluorostyrene) or poly(this compound), can lead to superior dielectric properties. These fluorinated polymers often exhibit deep bulk traps that can stably accommodate charges and a natural hydrophobicity that prevents moisture absorption, enhancing the environmental stability of the device. rsc.org For instance, using a fluorinated styrene polymer as a gate dielectric can significantly boost OFET performance. In one study, OFETs using atactic poly(4-fluorostyrene) as a dielectric layer with 2,7-didodecyl icmab.esbenzothieno[3,2-b] icmab.esbenzothiophene (C12-BTBT) as the semiconductor achieved a high mobility of 11.2 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁷. rsc.org This high performance is attributed to the excellent insulating properties and favorable interfacial characteristics of the fluorinated dielectric. rsc.org

Furthermore, blending fluorinated polymers like poly(pentafluorostyrene) with organic semiconductors has been shown to be a promising strategy for engineering more reliable and stable OFETs without significantly compromising charge carrier mobility. icmab.es The trifluoromethyl group in this compound-derived polymers, with its strong inductive effect, contributes to a low dielectric constant and high resistivity, minimizing gate leakage currents and enabling low-power operation of the transistors.

Table 1: Performance Characteristics of OFETs Utilizing Fluorinated Styrene-Based Dielectrics

Below is an interactive table summarizing the performance of an Organic Field-Effect Transistor (OFET) that incorporates a fluorinated styrene polymer as the gate dielectric.

| Semiconductor | Gate Dielectric | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Memory Window (V) | Source |

| C12-BTBT | Poly(4-fluorostyrene) (FPS) | 11.2 | 10⁷ | 108 | rsc.org |

| TIPS-pentacene | Polystyrene (PS) / Poly(pentafluorostyrene) (PFS) Blend | Not specified, but mobility was not significantly hampered | Not specified | Not applicable | icmab.es |

Exploration of Electret Behavior in this compound-Derived Polymers

An electret is a dielectric material that exhibits a quasi-permanent external electric field due to trapped charges or aligned dipoles. nih.govresearchgate.net This property makes them highly suitable for use as the charge storage element in non-volatile memory devices. nih.govrsc.org Polymer electrets are particularly attractive due to their tunable molecular structures and solution processability. rsc.orgresearchgate.net

Styrenic polymers containing fluorine, such as those derived from this compound, are promising electret materials. The strong dipole moment associated with the carbon-fluorine bonds can facilitate charge trapping and retention. The mechanism for charge storage in polymer electrets involves trapping charges at structural defects or boundaries within the material. nih.gov Hydrophobic and non-polar polymers tend to exhibit better non-volatile memory properties. nih.gov

Research on poly(4-fluorostyrene) has demonstrated its effectiveness as a high-performance electret. rsc.org Its deep bulk traps can stably accommodate a high sheet charge density, and its hydrophobicity prevents charge dissipation due to moisture, leading to excellent memory stability. rsc.org Transistor memory devices fabricated with a poly(4-fluorostyrene) electret layer have shown a remarkably large memory window of 108 V and stable data retention for over a month in ambient air. rsc.org This indicates that this compound-based polymers, with their even greater fluorine content, hold significant potential for developing next-generation non-volatile memory with high performance and long-term stability. researchgate.net

Surface Engineering and Wettability Control of Fluorinated Styrene Copolymers

The introduction of this compound into polymer structures provides a powerful tool for precisely engineering the surface properties of materials, particularly their wettability.

Achieving Hydrophobicity and Oleophobicity in Polymer Films

The presence of trifluoromethyl (-CF3) groups on a polymer surface is highly effective at repelling both water (hydrophobicity) and oils (oleophobicity). This behavior stems from the very low surface free energy of fluorinated chains. Copolymers of α-trifluoromethylstyrene (TFMST) with styrene (ST) have been synthesized to create polymers with controlled water and oil repellency. mdpi.com The resulting polymer films exhibit surfaces that resist wetting by a wide range of liquids. researchgate.net This dual repellency, often termed omniphobicity, is highly desirable for applications such as self-cleaning coatings, anti-fouling surfaces, and protective layers for sensitive electronics. researchgate.net By adjusting the concentration of the this compound monomer in the copolymer, the degree of hydrophobicity and oleophobicity can be finely tuned to meet the requirements of specific applications. mdpi.com

Interfacial Phenomena and Surface Energy Considerations

The surface properties of a material are governed by its surface free energy, which quantifies the excess energy at the surface compared to the bulk. tstar.com Polymers containing trifluoromethyl groups are known to have exceptionally low surface energies. For instance, while polystyrene has a surface energy of about 34 dynes/cm, fluorinated polymers can have significantly lower values. tstar.com

Table 2: Surface Energy of Common Polymers

This table provides the surface energy values for several common polymers, offering a point of comparison for the expected low surface energy of this compound-containing polymers.

| Polymer | Abbreviation | Surface Energy (dynes/cm) | Source |

| Polystyrene | PS | 34 | tstar.com |

| Polypropylene | PP | 30 | tstar.comresearchgate.net |

| Poly(methyl methacrylate) | PMMA | 41 | tstar.com |

| Poly(vinyl chloride), rigid | PVC | 39 | tstar.com |

| Polychlorotrifluoroethylene | CTFE | 31 | tstar.com |

Emerging Applications in Specialized Polymer Formulations

The unique properties of the trifluoromethyl group are being leveraged in the development of specialized polymer formulations with enhanced performance characteristics. While the bulky, electron-withdrawing trifluoromethyl group at the α-position hinders the homopolymerization of α-trifluoromethylstyrene, it can be effectively copolymerized with other monomers like styrene. mdpi.com

This approach allows for the creation of partially fluorinated polymers where the trifluoromethyl group is incorporated directly into the polymer backbone. mdpi.com Replacing the tertiary hydrogen on the polymer main chain with a -CF3 group significantly improves the chemical resistance of the polymer. mdpi.com By controlling the monomer feed ratio during copolymerization, the TFMST content in the final polymer can be controlled, typically in the range of 10% to 40%. mdpi.com This enables the synthesis of specialty copolymers with a tailored balance of properties, including enhanced thermal stability and superior water and oil repellency, for use in demanding environments where commodity polymers would fail. mdpi.com

Fundamental Reaction Mechanisms of Trifluoromethylstyrene As a Substrate

Activation of C-F Bonds within the Trifluoromethyl Group

The strong carbon-fluorine bonds in the trifluoromethyl group are notoriously difficult to cleave. However, the unique electronic properties imparted by the trifluoromethyl group to the adjacent double bond in trifluoromethylstyrene facilitate a range of C-F bond activation strategies. These strategies include anionic, cationic, and defluorinative functionalization reactions.

Anionic SN2'-Type Substitution Reactions

The electron-withdrawing nature of the trifluoromethyl group makes the β-carbon of the styrenyl double bond susceptible to nucleophilic attack. In the presence of sufficiently nucleophilic anionic initiators, α-(trifluoromethyl)styrene can undergo addition-elimination sequences that are characteristic of an SN2'-type substitution mechanism. ibm.com This reactivity, however, can also lead to side reactions that compete with desired polymerization pathways. ibm.com

The general mechanism of an SN2' reaction involves the attack of a nucleophile on the terminal carbon of the vinyl group, which is electronically coupled to the trifluoromethyl group. This concerted process leads to the displacement of a fluoride (B91410) ion from the trifluoromethyl group and the formation of a new C-C or C-heteroatom bond at the γ-position relative to the departing fluoride. The reaction proceeds with a characteristic inversion of configuration at the carbon bearing the leaving group, a hallmark of SN2-type reactions. masterorganicchemistry.comyoutube.comyoutube.com

| Reaction Type | Substrate | Nucleophile | Key Features |

| Anionic SN2'-Type Substitution | α-(Trifluoromethyl)styrene | Anionic Initiators | Addition-elimination sequence; Side reactions in polymerization. |

Cationic SN1'-Type Substitution Reactions

Conversely, the trifluoromethyl group can also stabilize the formation of a cationic intermediate, paving the way for SN1'-type substitution reactions. epa.gov In this mechanistic pathway, the departure of a leaving group, often facilitated by a Lewis acid, generates a resonance-stabilized allylic cation. The positive charge is delocalized across the α-carbon and the carbon of the trifluoromethyl group. Subsequent attack by a nucleophile can occur at the γ-carbon, leading to the formation of a substituted product with a rearranged double bond.

The SN1' mechanism is a two-step process where the rate-determining step is the unimolecular ionization of the substrate to form the carbocation intermediate. wikipedia.orglibretexts.orglibretexts.org This intermediate is planar, allowing for nucleophilic attack from either face, which can lead to a mixture of stereoisomers if the product is chiral. libretexts.org

| Reaction Type | Substrate | Key Intermediate | Outcome |

| Cationic SN1'-Type Substitution | α-Trifluoromethylstyrene Derivatives | Resonance-stabilized allylic cation | Formation of substituted products with a rearranged double bond. |

Ipso-Substitution and Defluorinative Functionalization

A particularly intriguing reactivity of trifluoromethylstyrenes involves ipso-substitution, where an incoming electrophile attacks the carbon atom to which the trifluoromethyl group is attached. libretexts.orgyoutube.comgovtpgcdatia.ac.in This is often followed by a defluorinative functionalization, where one or more fluorine atoms are replaced by other functional groups.